Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate
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Overview
Description
Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C16H18O5 It is known for its unique structure, which includes a benzene ring substituted with a methyl 3-oxobutan-2-yl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with methyl 3-oxobutan-2-yl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl) or iron(III) chloride (FeCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which may interact with enzymes or receptors in biological systems. The benzene ring’s substitution pattern also influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate: shares similarities with other esterified benzene derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the 3-oxobutan-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88341-28-0 |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-O-methyl 2-O-(3-oxobutan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-7-5-4-6-10(11)12(15)17-3/h4-7,9H,1-3H3 |
InChI Key |
LUOGMDGUGMSSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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